molecular formula C11H12N2 B2790773 4-(1H-pyrrol-1-ylmethyl)aniline CAS No. 107484-33-3

4-(1H-pyrrol-1-ylmethyl)aniline

Cat. No.: B2790773
CAS No.: 107484-33-3
M. Wt: 172.231
InChI Key: ILMNNLNRNDQVLX-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-ylmethyl)aniline is an organic compound with the molecular formula C11H12N2. It is a versatile material widely used in scientific research due to its unique properties, making it ideal for various applications, including organic synthesis, drug discovery, and material science.

Preparation Methods

The synthesis of 4-(1H-pyrrol-1-ylmethyl)aniline typically involves the reaction of aniline with pyrrole under specific conditions. One common method is the condensation reaction between aniline and pyrrole in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1H-pyrrol-1-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-pyrrol-1-ylmethyl)aniline is used extensively in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Discovery: The compound is used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It is used in the creation of new materials with unique properties, such as conductive polymers or advanced composites.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(1H-pyrrol-1-ylmethyl)aniline can be compared with other similar compounds, such as:

    Aniline: A simpler aromatic amine with a benzene ring, used as a precursor in the manufacture of various chemicals.

    Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom, used in the synthesis of pharmaceuticals and other organic compounds.

    Indole: A bicyclic structure containing a benzene ring fused to a pyrrole ring, known for its diverse biological activities. The uniqueness of this compound lies in its combination of aniline and pyrrole moieties, providing a versatile scaffold for various chemical and biological applications.

Properties

IUPAC Name

4-(pyrrol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNNLNRNDQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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